Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride is a chiral compound with significant interest in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods allow for the formation of the cyclopropane ring in combination with the chemical transformations of functional groups present in the compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to separate and purify the enantiomers .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides (HCl, HBr, HI) for substitution reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride include other cyclopropane-containing amino acids and their derivatives, such as 1-aminocyclopropanecarboxylic acid and its analogs .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a cyclopropane ring and a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-4-7(8)6-2-3-10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVFLCEPOTYIS-UJXVHCJJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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